Home > Products > Screening Compounds P45190 > Larotrectinib sulfate
Larotrectinib sulfate - 1223405-08-0

Larotrectinib sulfate

Catalog Number: EVT-253134
CAS Number: 1223405-08-0
Molecular Formula: C21H24F2N6O6S
Molecular Weight: 526.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Larotrectinib sulfate is a highly selective inhibitor of the tropomyosin receptor kinase (TRK) family of proteins. [, , , , , , , ] This family includes TRKA, TRKB, and TRKC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. [, ] These proteins play crucial roles in cell growth, survival, and differentiation. [, , , ] Larotrectinib sulfate is classified as a tyrosine kinase inhibitor, specifically targeting TRK fusion proteins. [, , , ] In scientific research, larotrectinib sulfate serves as a valuable tool for studying TRK-dependent signaling pathways, investigating the role of TRK fusions in cancer development, and exploring novel therapeutic strategies for TRK fusion-positive cancers. [, , ]

Future Directions
  • Optimizing Screening for TRK Fusions: As larotrectinib sulfate demonstrates promising results in treating TRK fusion-positive cancers, optimizing screening methods for identifying patients with these specific genomic alterations will be crucial. [, , ]

  • Developing Next-Generation TRK Inhibitors: The emergence of resistance to larotrectinib sulfate highlights the need to develop next-generation TRK inhibitors with improved potency and efficacy against resistant tumors. [] Research in this area will focus on designing inhibitors that target both wild-type and mutant TRK proteins.

  • Investigating the Role of TRK in Other Diseases: While larotrectinib sulfate is primarily studied in the context of cancer, TRK proteins are also implicated in other diseases, including neurodegenerative disorders and pain. [] Future research may explore the potential therapeutic applications of larotrectinib sulfate in these areas.

Overview

Larotrectinib sulfate is a potent and selective small molecule inhibitor targeting tropomyosin receptor kinases (TRK), specifically TRKA, TRKB, and TRKC. It is primarily used in the treatment of solid tumors characterized by neurotrophic receptor tyrosine kinase gene fusions. Larotrectinib was developed by Loxo Oncology in collaboration with Bayer AG and received approval from the United States Food and Drug Administration in November 2018 for patients with locally advanced or metastatic solid tumors harboring NTRK gene fusions.

Source and Classification

Larotrectinib sulfate is classified as an antineoplastic agent, specifically within the category of kinase inhibitors. It is derived from the parent compound larotrectinib, which is synthesized through various chemical methods. The compound’s structure allows it to inhibit the signaling pathways mediated by TRK kinases, which are implicated in various cancers.

Synthesis Analysis

The synthesis of larotrectinib sulfate involves multiple steps, utilizing various reagents and conditions to achieve the desired product.

Methods and Technical Details

Molecular Structure Analysis

Larotrectinib sulfate has a complex molecular structure characterized by its unique arrangement of atoms that facilitate its biological activity.

Structure and Data

  • Molecular Formula: C21H24F2N6O6S
  • Molecular Weight: 526.52 g/mol
  • The structure includes multiple functional groups such as amines, fluorides, and sulfonates that contribute to its pharmacological properties.
Chemical Reactions Analysis

The synthesis of larotrectinib sulfate involves several key chemical reactions:

  1. Condensation Reaction: The initial condensation forms an imine, which is crucial for building the core structure of larotrectinib.
  2. Nucleophilic Aromatic Substitution: This reaction type is vital for introducing specific substituents that enhance the compound's selectivity towards TRK kinases.
  3. Reduction Reactions: These are employed to convert nitro groups into amines, which are essential for biological activity.
  4. Acid-Catalyzed Reactions: Sulfuric acid is used to facilitate the final transformation into larotrectinib sulfate, enhancing solubility and bioavailability .
Mechanism of Action

Larotrectinib sulfate exerts its therapeutic effects by selectively inhibiting TRK kinases, which are involved in cell proliferation and survival pathways.

Process and Data

  • Upon administration, larotrectinib sulfate binds to the ATP-binding site of TRK kinases, preventing phosphorylation and subsequent activation of downstream signaling pathways.
  • This inhibition disrupts tumor growth and induces apoptosis in cancer cells harboring NTRK gene fusions .
  • Clinical studies have demonstrated significant antitumor activity across various tumor types associated with TRK fusions .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of larotrectinib sulfate is essential for its formulation and therapeutic use.

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Highly soluble in organic solvents; moderate solubility in water due to its sulfate form.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • pH Dependence: The solubility may vary with pH changes, influencing its absorption profile in biological systems.
Applications

Larotrectinib sulfate is primarily used in oncology for treating patients with solid tumors that exhibit NTRK gene fusions. Its specificity for TRK kinases makes it an effective option for targeted therapy, leading to improved patient outcomes compared to traditional chemotherapy approaches.

Scientific Uses

  • Clinical Trials: Ongoing research continues to explore its efficacy across different cancer types beyond those currently approved.
  • Combination Therapies: Investigations into combining larotrectinib with other therapeutic agents are underway to enhance treatment efficacy .
Molecular Mechanisms of Action

TRK Fusion Biology and Oncogenic Signaling Pathways

Larotrectinib sulfate targets cancers driven by NTRK gene fusions, which arise from chromosomal rearrangements linking the 3′ region of NTRK1, NTRK2, or NTRK3 genes to 5′ sequences of unrelated partner genes (e.g., ETV6, LMNA, TPM3). These fusions encode chimeric tropomyosin receptor kinase (TRK) fusion proteins (TRKA, TRKB, or TRKC) that dimerize constitutively without ligand binding. This results in persistent activation of kinase-dependent signaling cascades, driving uncontrolled cell proliferation, survival, and differentiation—hallmarks of oncogenesis [1] [4] [6].

TRK fusion proteins activate three key downstream pathways:

  • MAPK pathway: Promotes cell cycle progression and proliferation.
  • PI3K-AKT pathway: Suppresses apoptosis and enhances cell survival.
  • PLCγ pathway: Modulates calcium signaling and cell migration [1] [5].

These fusions occur at varying frequencies across tumors:

  • High frequency (>90%): Infantile fibrosarcoma, secretory breast carcinoma.
  • Moderate frequency (10–25%): Papillary thyroid cancer, congenital mesoblastic nephroma.
  • Low frequency (<1%): Common carcinomas (e.g., lung, colon) [3] [6].

Table 1: Common NTRK Fusion Partners and Associated Cancers

NTRK GeneFusion PartnerPrimary Tumor TypesPrevalence
NTRK1LMNA, TPM3Colorectal cancer, Papillary thyroid cancer~1% in CRC, ~15% in PTC
NTRK3ETV6Infantile fibrosarcoma, Secretory breast carcinoma>90% in IFS, ~100% in SBC
NTRK2STRNGlioma, Papillary thyroid cancerRare

Structural Basis of Tropomyosin Receptor Kinase (Trk) Inhibition

Larotrectinib sulfate ((3S)-N-{5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl}-3-hydroxypyrrolidine-1-carboxamide) is a highly selective ATP-competitive inhibitor. Its bicyclic pyrazolo[1,5-a]pyrimidine core occupies the ATP-binding cleft of TRK kinases, forming critical hydrogen bonds with the kinase hinge region. The difluorophenyl group extends into the hydrophobic back pocket, while the 3-hydroxypyrrolidine moiety interacts with the solvent front region [2] [4] [6].

Key structural features enabling its selectivity:

  • High-affinity binding: Larotrectinib exhibits low-nanomolar half-maximal inhibitory concentrations (IC₅₀) for TRKA (6.5 nM), TRKB (8.1 nM), and TRKC (10.6 nM), with >100-fold selectivity over other kinases [2] [6].
  • Conformational flexibility: The compound’s pyrrolidine linker allows adaptive binding to TRK’s DFG motif, accommodating both active and inactive kinase conformations [6].
  • Resistance avoidance: Mutations in the solvent front (e.g., TRKAG595R) cause steric hindrance that reduces binding affinity. Larotrectinib’s compact structure minimizes such interference compared to bulkier inhibitors [6].

Table 2: Structural Determinants of Larotrectinib-TRK Interaction

TRK DomainAmino Acid ResiduesInteraction TypeFunctional Impact
Hinge regionGlu617 (TRKA)Hydrogen bonding with pyrazolopyrimidineAnchors inhibitor in ATP-binding site
Hydrophobic pocketPhe646 (TRKA)Van der Waals contacts with difluorophenylEnhances binding specificity
Solvent frontGly595 (TRKA)Steric accommodation of pyrrolidinePrevents resistance mutations

Competitive ATP-Binding and Downstream Pathway Disruption

Larotrectinib sulfate competitively inhibits ATP binding to TRK fusion proteins, preventing autophosphorylation and subsequent activation of downstream effectors. This disrupts three oncogenic pathways [1] [5]:

  • MAPK pathway suppression: By blocking TRK-mediated phosphorylation of RASRAFMEKERK, larotrectinib induces G1 cell cycle arrest and reduces cyclin D1 expression.
  • PI3K-AKT pathway inhibition: Loss of TRK-driven PI3K activation decreases AKT phosphorylation, upregulating pro-apoptotic proteins (e.g., BAD, caspase-9).
  • PLCγ pathway modulation: Reduced PLCγ phosphorylation dampens protein kinase C (PKC) activity and calcium flux, impairing cell migration and invasion [1] [6].

Preclinical models show that pathway reactivation via KRASG12D or BRAFV600E mutations drives off-target resistance, while TRK kinase domain mutations (e.g., TRKAG667C) cause on-target resistance [6].

Table 3: Downstream Effects of TRK Pathway Inhibition

PathwayKey EffectorsBiological ConsequenceValidated Biomarkers
MAPKRAS, RAF, ERK↓ Cell proliferation, ↓ Cyclin D1↓ p-ERK in tumor biopsies
PI3K-AKTPDK1, AKT, mTOR↑ Apoptosis, ↓ Glucose uptake↓ p-AKT, ↑ cleaved caspase-9
PLCγPKC, Ca²⁺ flux↓ Cell motility, ↓ Metastasis↓ p-PLCγ, ↓ MMP-9

Properties

CAS Number

1223405-08-0

Product Name

Larotrectinib sulfate

IUPAC Name

(3S)-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide;sulfuric acid

Molecular Formula

C21H24F2N6O6S

Molecular Weight

526.5 g/mol

InChI

InChI=1S/C21H22F2N6O2.H2O4S/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27;1-5(2,3)4/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31);(H2,1,2,3,4)/t14-,18+;/m0./s1

InChI Key

PXHANKVTFWSDSG-QLOBERJESA-N

SMILES

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F.OS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

Larotrectinib sulfate; LOXO-101 sulfate; LOXO 101 sulfate; LOXO101 sulfate; ARRY-470 sulfate; ARRY470 sulfate; ARRY 470 sulfate; Vitrakvi;

Canonical SMILES

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F.OS(=O)(=O)O

Isomeric SMILES

C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CC[C@@H](C4)O)C5=C(C=CC(=C5)F)F.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.